molecular formula C7H12O2 B13906250 3-Ethoxy-2-methylcyclobutan-1-one

3-Ethoxy-2-methylcyclobutan-1-one

Cat. No.: B13906250
M. Wt: 128.17 g/mol
InChI Key: ZIFOLMFMBZRDLS-UHFFFAOYSA-N
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Description

Contextual Significance of Strained Four-Membered Ring Ketones in Organic Synthesis

Cyclobutanones are valuable intermediates in organic synthesis, largely due to the inherent ring strain of the four-membered carbocycle. This strain facilitates a variety of ring-opening, ring-expansion, and rearrangement reactions that are often difficult to achieve with larger, more stable ring systems. The ability of the cyclobutanone (B123998) ring to be selectively cleaved or expanded provides synthetic chemists with powerful tools for the construction of more complex acyclic and cyclic frameworks. cdnsciencepub.com

The synthetic utility of cyclobutanones stems from their accessibility, typically through [2+2] cycloaddition reactions, and their diverse reactivity. cdnsciencepub.com These compounds can be transformed into a wide array of other functional groups and molecular scaffolds, making them key strategic intermediates in the total synthesis of natural products and other biologically active molecules.

Unique Structural Features and Reactivity Profile of Cyclobutanone Derivatives

Cyclobutanone derivatives, including 3-alkoxy substituted variants, possess a unique combination of structural features that dictate their reactivity. The four-membered ring is puckered, and the substituents can adopt specific stereochemical orientations. The presence of an alkoxy group at the 3-position, as in 3-Ethoxy-2-methylcyclobutan-1-one, significantly influences the electronic properties of the ring.

Under the influence of Lewis acids or Brønsted acids, 3-alkoxycyclobutanones can undergo ring-opening to form zwitterionic intermediates. researchgate.netnih.govwikipedia.org These intermediates can then participate in a variety of subsequent reactions, including cycloadditions. For instance, they can act as four-carbon synthons in formal [4+2] cycloadditions with aldehydes, ketones, and various nitrogen-containing heterocycles. researchgate.net They can also engage in [3+2] and [3+3] annulations. researchgate.net This reactivity allows for the rapid construction of complex polycyclic systems from relatively simple starting materials. The regioselectivity of these ring-opening and cycloaddition reactions is often influenced by the substitution pattern on the cyclobutanone ring. cdnsciencepub.com

Overview of Academic Research Trajectories for this compound

While specific research focusing exclusively on this compound is limited in the current literature, the academic research trajectories for the broader class of 3-alkoxycyclobutanones provide a clear indication of its potential synthetic applications. Research has largely centered on leveraging the ring strain and the electronic nature of the alkoxy substituent to develop novel synthetic methodologies.

Key research directions for compounds of this type include:

Development of Novel Cycloaddition Reactions: A primary focus has been the use of 3-alkoxycyclobutanones as synthons for various cycloaddition reactions. Under Lewis acid catalysis, these compounds can react with a range of dienophiles and dipolarophiles to generate diverse heterocyclic and carbocyclic products. researchgate.net

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of functionalized cyclobutanones is an ongoing area of interest. This includes the use of chiral catalysts and auxiliaries in [2+2] cycloaddition reactions to control the stereochemistry of the resulting cyclobutanone.

Ring-Opening and Rearrangement Reactions: The investigation of novel ring-opening and rearrangement reactions of 3-alkoxycyclobutanones continues to be a fruitful area of research. These transformations can provide access to unique and synthetically useful acyclic and macrocyclic structures. wikipedia.org

The presence of the 2-methyl group in this compound would be expected to influence the stereochemical outcome of its reactions, a factor that is of significant interest in modern organic synthesis.

Historical Perspectives on Functionalized Cyclobutanone Chemistry Relevant to the Title Compound

The history of cyclobutanone chemistry is intrinsically linked to the study of ketenes. In the early 20th century, Hermann Staudinger pioneered the investigation of ketenes and their reactivity. wikipedia.org A key discovery was the [2+2] cycloaddition reaction between ketenes and alkenes to form cyclobutanones. wikipedia.org This reaction, often referred to as the Staudinger ketene-alkene cycloaddition, became a foundational method for the synthesis of four-membered rings.

The synthesis of alkoxy-substituted cyclobutanones, such as the title compound, has its roots in these early discoveries. The reaction of a ketene (B1206846) with a vinyl ether is a classic approach to forming a 3-alkoxycyclobutanone. google.com Over the decades, this reaction has been refined and expanded, with the development of methods to control the regioselectivity and stereoselectivity of the cycloaddition. The use of Lewis acids to promote and control these reactions has also become a significant area of investigation in more recent times. nih.gov

Synthetic Approaches to 3-Alkoxycyclobutanones

The table below summarizes general methods for the synthesis of 3-alkoxycyclobutanones, which would be applicable for the preparation of this compound.

Reaction TypeReagentsKey Features
[2+2] CycloadditionA ketene (or ketene equivalent) and a vinyl ether.A fundamental and widely used method. The regioselectivity is generally well-controlled.
Photochemical [2+2] CycloadditionAn alkene and a vinyl ether under photochemical conditions.Can provide access to different isomers compared to thermal methods.
From α-chloro acid chloridesAn α-chloro acid chloride and a vinyl ether, followed by reduction.A two-step process that allows for the introduction of various substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-ethoxy-2-methylcyclobutan-1-one

InChI

InChI=1S/C7H12O2/c1-3-9-7-4-6(8)5(7)2/h5,7H,3-4H2,1-2H3

InChI Key

ZIFOLMFMBZRDLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)C1C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethoxy 2 Methylcyclobutan 1 One and Its Stereoisomers

Stereoselective and Enantioselective Approaches to Substituted Cyclobutanones

The controlled synthesis of specific stereoisomers of substituted cyclobutanones is of paramount importance, as the biological activity of these compounds is often dependent on their three-dimensional structure. A variety of stereoselective and enantioselective methods have been developed to address this challenge. acs.orgacs.orgnih.gov

Asymmetric [2+2] Cycloaddition Strategies (e.g., ketene-alkene cycloadditions)

Asymmetric [2+2] cycloaddition reactions represent a powerful and direct method for the construction of chiral cyclobutane (B1203170) frameworks. nih.govelsevierpure.comtum.de Among these, the cycloaddition of ketenes with alkenes has been extensively studied for the synthesis of cyclobutanones. nih.gov

The use of chiral catalysts or auxiliaries can induce enantioselectivity in these reactions, leading to the formation of optically active cyclobutanone (B123998) products. For instance, Lewis acid-promoted [2+2] cycloadditions of ketenes and allenes have proven to be versatile methods. nih.gov While these reactions often require stoichiometric amounts of a Lewis acid due to product inhibition, they allow for the use of unactivated alkenes. nih.gov The development of catalytic enantioselective variants remains an active area of research. nih.gov

Visible-light photocatalysis has also emerged as a valuable tool for mediating [2+2] cycloadditions. acs.orgresearchgate.netnih.gov This approach can be used to synthesize complex cyclobutane-fused tetracyclic scaffolds with high diastereoselectivity. acs.orgnih.gov The reaction proceeds via an energy transfer process promoted by a photosensitizer, allowing for the construction of multiple stereocenters from simple, achiral precursors. acs.orgnih.gov A sequential photocatalysis strategy has also been developed for the synthesis of densely functionalized cyclobutanes containing all-carbon quaternary stereocenters. nih.gov

Table 1: Examples of Asymmetric [2+2] Cycloaddition Reactions for Cyclobutanone Synthesis

Reaction TypeCatalyst/PromoterKey FeaturesReference
Ketene-Alkene CycloadditionLewis Acid (e.g., EtAlCl₂)Stoichiometric Lewis acid required; tolerates unactivated alkenes. nih.gov
Intramolecular [2+2] PhotocloadditionIridium-based photosensitizerHigh diastereoselectivity; forms complex fused scaffolds. acs.orgnih.gov
Sequential PhotocloadditionTriplet sensitizer (B1316253) and photoredox catalystAccess to densely functionalized cyclobutanes with quaternary centers. nih.gov

Ring Contraction and Expansion Reactions for Cyclobutanone Formation

Ring contraction and expansion reactions provide alternative pathways to cyclobutanone scaffolds, often starting from more readily available five- or three-membered ring precursors. rsc.orgorganic-chemistry.orgscispace.comrsc.orgresearchgate.netntu.ac.ukacs.orgugent.be

Ring Contraction: The stereoselective synthesis of substituted cyclobutanes can be achieved through the contraction of pyrrolidine (B122466) rings. chemistryviews.org This method utilizes iodonitrene chemistry to induce a nitrogen extrusion and subsequent ring contraction, yielding cyclobutanes with good functional group compatibility and high stereoselectivity. chemistryviews.orgacs.org Another approach involves the tandem Wittig reaction-ring contraction of α-hydroxycyclobutanone with phosphonium (B103445) ylides to produce functionalized cyclopropanecarbaldehydes, demonstrating a 1,2-carbon migration. researchgate.netntu.ac.uk

Ring Expansion: A common and effective method for the synthesis of 2-substituted cyclobutanones is the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols. acs.orgacs.orgnih.gov This reaction proceeds with a high degree of stereoselectivity, allowing for the synthesis of enantiomerically pure cyclobutanones from readily available α-hydroxy esters. acs.orgacs.orgnih.gov The rearrangement of 1-alkynyl cyclobutanols to alkylidene cyclopentanones, catalyzed by gold(I) complexes, is another example of a stereospecific ring expansion. acs.org

Table 2: Ring Contraction and Expansion Methods for Cyclobutanone Synthesis

MethodStarting MaterialKey Reagents/CatalystProductReference
Ring ContractionPolysubstituted pyrrolidinesHydroxy(tosyloxy)iodobenzene (HTIB), ammonium (B1175870) carbamateSubstituted cyclobutanes chemistryviews.org
Ring Contractionα-HydroxycyclobutanonePhosphonium ylidesFunctionalized cyclopropanecarbaldehydes researchgate.netntu.ac.uk
Ring Expansionα-Hydroxycyclopropylcarbinols-2-Substituted cyclobutanones acs.orgacs.orgnih.gov
Ring Expansion1-Alkynyl cyclobutanolsGold(I) complexesAlkylidene cyclopentanones acs.org

Organocatalytic and Biocatalytic Syntheses of Cyclobutanone Scaffolds

Organocatalysis and biocatalysis have emerged as powerful strategies for the asymmetric synthesis of cyclobutanone scaffolds, offering mild reaction conditions and high enantioselectivity. nih.govresearchgate.net

Organocatalysis: Dienamine catalysis has been successfully employed in formal enantioselective [2+2] cycloaddition reactions. nih.gov This approach, often in combination with H-bonding activation, provides a solution to some of the challenges associated with traditional cycloaddition methods. nih.gov

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, have been developed to catalyze the asymmetric synthesis of complex polycyclic compounds. researchgate.net These biocatalysts can facilitate intramolecular cyclopropanation reactions to construct sp³-rich polycyclic scaffolds with high stereoselectivity. researchgate.net While direct biocatalytic routes to 3-ethoxy-2-methylcyclobutan-1-one are not explicitly detailed, the principles of engineering enzymes for specific carbene transfer reactions could potentially be applied to its synthesis. researchgate.net

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis and functionalization of cyclobutanones. nih.govepfl.chchimia.chnih.govrsc.orgacs.orgrsc.orgthieme-connect.comacs.orgresearchgate.netnih.govnih.govnih.govyoutube.com These methods often involve the activation of C-C bonds, enabling unique retrosynthetic disconnections. epfl.chchimia.chnih.govrsc.orgresearchgate.net

C-C Bond Activation and Rearrangement Processes

The activation of the strained C-C bonds of cyclobutanones by transition metals can initiate a variety of transformations, leading to the formation of more complex ring systems. epfl.chchimia.chnih.govrsc.org Rhodium(I) complexes have been shown to catalyze the selective oxidative addition into enantiotopic C-C bonds of cyclobutanones. epfl.chchimia.ch This process can be highly enantioselective, even at elevated temperatures, and the resulting rhodacycle can react with tethered olefins to produce complex bicyclic ketones. epfl.chchimia.ch Nickel-catalyzed C-C σ-bond activation of cyclobutanones has also been reported, enabling reductive cross-electrophile couplings. rsc.org

Palladium- and Rhodium-Catalyzed Transformations

Both palladium and rhodium catalysts have been extensively used in the synthesis and functionalization of cyclobutanones. nih.govepfl.chchimia.chnih.govacs.orgthieme-connect.comacs.orgnih.govnih.govyoutube.com

Rhodium Catalysis: Rhodium(I)-catalyzed intramolecular annulations between cyclobutanones and 1,5-enynes provide a rapid route to complex, C(sp³)-rich scaffolds with excellent diastereo- and enantioselectivity. nih.gov The choice of ligand can direct the reaction towards different products. nih.gov Rhodium catalysis has also been utilized for the enantioselective arylation of cyclobutanone ketals, tolerating a wide range of arylboronic acids. thieme-connect.com Furthermore, rhodium-catalyzed [4+2] cycloadditions between cyclobutanones and alkynes have been developed for the asymmetric construction of bridged bicyclic ring systems. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions have been employed for the synthesis of various cyclobutane-containing structures. For instance, a palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones affords benzofuran-3-cyclobutylidenes. acs.org Palladium catalysis is also effective for the arylation of tert-cyclobutanols via C-C bond cleavage. acs.org Additionally, palladium-catalyzed regiodivergent carbocyclization of dienallenes can lead to the formation of substituted cyclobutenes. nih.gov

Table 3: Transition Metal-Catalyzed Reactions for Cyclobutanone Synthesis and Functionalization

CatalystReaction TypeSubstratesProductReference
Rhodium(I)Intramolecular AnnulationCyclobutanones and 1,5-enynesComplex C(sp³)-rich scaffolds nih.gov
Rhodium(I)Asymmetric ArylationCyclobutanone ketals and arylboronic acidsChiral enol ethers thieme-connect.com
Rhodium(I)[4+2] CycloadditionCyclobutanones and alkynesBridged bicyclic rings nih.gov
PalladiumCyclization CouplingIodoarene-tethered alkynes and cyclobutanone-derived N-tosylhydrazonesBenzofuran-3-cyclobutylidenes acs.org
PalladiumArylation via C-C Cleavagetert-Cyclobutanols and aryl bromidesγ-Arylated ketones acs.org
PalladiumRegiodivergent CarbocyclizationDienallenesSubstituted cyclobutenes nih.gov

Free Radical-Mediated Synthesis and Functionalization

Free radical-mediated reactions offer a powerful approach for the construction and functionalization of cyclic systems. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. While direct free-radical synthesis of this compound is not extensively documented, analogous radical-mediated transformations of related compounds provide insight into potential synthetic pathways.

One relevant strategy involves the oxidative radical difunctionalization of alkenes. beilstein-journals.org For instance, the reaction of N-arylacrylamides with carbon radical reagents allows for the concurrent introduction of two different functional groups across the double bond, facilitating the rapid assembly of complex molecular structures. beilstein-journals.org A proposed mechanism for a metal-free synthesis of 3,3-disubstituted oxindoles involves the homolytic cleavage of a peroxide initiator to generate a radical, which then adds to an activated alkene. This is followed by an intramolecular cyclization to form the cyclic product. beilstein-journals.org This type of radical cyclization could conceptually be applied to the synthesis of functionalized cyclobutanones.

Furthermore, iminoxyl radical-promoted cascade reactions have been shown to be effective in the oxyalkylation/alkylarylation of alkenes. beilstein-journals.org These reactions are initiated by the formation of an iminoxyl radical, which then participates in a cascade of bond-forming events. beilstein-journals.org The versatility of these radical-mediated approaches suggests their potential for the development of novel syntheses of substituted cyclobutanones like this compound.

A summary of representative radical-mediated cyclization reactions is presented in the table below.

Reaction TypeInitiator/CatalystSubstrate TypeProduct TypeKey Features
Oxidative Radical CyclizationTBHPN-arylacrylamide3,3-disubstituted oxindoleMetal-free, formation of C-C and C-O bonds.
Iminoxyl Radical CascadeTBHPβ,γ-unsaturated ketoximeOxyalkylated/alkylarylated productsCascade reaction, formation of multiple bonds.
Photoredox-Catalyzed Cyclization4CzIPNN-cyanamide alkenesCyclized productsVisible-light mediated, single-electron transfer mechanism. beilstein-journals.org

Chemoenzymatic Pathways to Functionalized Cyclobutanones

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of traditional chemical methods, offering a powerful strategy for the preparation of enantiomerically pure compounds. nih.gov This approach is particularly valuable for the synthesis of complex molecules with multiple stereocenters.

A notable example of a chemoenzymatic approach to a four-membered ring system is the synthesis of optically active α-cyclopropyl-pyruvates and their subsequent conversion to cyclobutenoates. rsc.org In this process, a myoglobin variant, Mb(H64V,V68G), catalyzes the cyclopropanation of an alkene with ethyl α-diazopyruvate, yielding α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess (up to 99% ee). rsc.org These products can then be transformed into enantiopure cyclobutenoates via a photochemical ring expansion, which proceeds without loss of optical activity. rsc.org This strategy highlights the potential for enzymatic catalysis to establish the stereochemistry of a small ring, which can then be further functionalized.

The advantages of incorporating biocatalysis into synthetic strategies include the potential for high stereoselectivity and the ability to perform reactions under mild conditions. nih.gov For instance, lipases have been used for the kinetic resolution of chiral intermediates in the synthesis of natural products. nih.gov Such an approach could be envisioned for the resolution of a racemic mixture of 3-ethoxy-2-methylcyclobutan-1-ol, a potential precursor to the target ketone.

The following table summarizes a key chemoenzymatic approach to a related cyclobutane derivative.

BiocatalystReaction TypeSubstrateProductKey Outcome
Myoglobin variant Mb(H64V,V68G)Carbene transferAlkene and ethyl α-diazopyruvateα-cyclopropylpyruvateHigh diastereoselectivity and enantiomeric excess (up to 99% ee). rsc.org

Emerging Strategies for the Synthesis of this compound (e.g., C-H functionalization)

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. acs.orgacs.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

The application of C-H functionalization logic to the synthesis of cyclobutane derivatives is an area of active research. acs.orgacs.org One approach involves the use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. acs.org While the direct C-H functionalization of this compound has not been reported, related transformations demonstrate the feasibility of this strategy. For example, a sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C-H silylation has been used to synthesize substituted cyclobutanols. rsc.org

Another emerging strategy is the dirhodium-catalyzed C-H insertion of donor/acceptor diazo compounds into strained carbocycles. nsf.gov This method has been successfully applied to the enantioselective C-H functionalization of bicyclo[1.1.1]pentanes, demonstrating that even highly strained systems can undergo direct C-H insertion without compromising the integrity of the carbocyclic framework. nsf.gov A similar approach could potentially be used to introduce functionality at the C2 or C4 positions of a pre-existing 3-ethoxycyclobutanone core.

The development of new catalysts and reaction conditions for C-H functionalization continues to expand the scope of this powerful synthetic tool. organic-chemistry.org These emerging strategies hold significant promise for the future synthesis of complex cyclobutane derivatives like this compound with high levels of control over regioselectivity and stereoselectivity.

The table below highlights key aspects of emerging C-H functionalization strategies for cyclobutane synthesis.

StrategyCatalyst/ReagentSubstrate TypeKey Transformation
Sequential Reduction/C-H SilylationIridium catalystKetoneEnantioselective reduction followed by diastereospecific C-H silylation. rsc.org
C-H InsertionChiral dirhodium complexBicyclo[1.1.1]pentane and diazo compoundEnantioselective C-C bond formation at a tertiary C-H bond. nsf.gov
Directing Group-Assisted C-H FunctionalizationTransition metal catalystCyclobutane with a directing groupRegioselective functionalization of a specific C-H bond. acs.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Ethoxy 2 Methylcyclobutan 1 One

Ring Strain-Induced Reactivity of the Cyclobutanone (B123998) Core

The cyclobutanone ring is characterized by substantial ring strain, a consequence of distorted bond angles from ideal geometries. This inherent strain is a principal factor governing its reactivity, making the molecule susceptible to reactions that relieve this strain through ring cleavage. nih.govnih.gov The strain energy of cyclobutane (B1203170) is considerable, and while substituents modulate this, the propensity for ring-opening remains a dominant chemical driver. rsc.orgpitt.eduacs.org This is exemplified in reactions like the Baeyer-Villiger oxidation, where cyclobutanones are more readily converted to γ-lactones compared to less strained cyclic ketones.

The ethoxy and methyl groups on the 3-ethoxy-2-methylcyclobutan-1-one ring are not passive spectators; they actively influence the molecule's reactivity. researchgate.net Through steric and electronic effects, these substituents can direct the regioselectivity of ring-opening reactions, determining which carbon-carbon bond adjacent to the carbonyl group is preferentially cleaved. nih.gov

Thermally and Catalytically Induced Ring Expansion and Annulation Reactions

The strained cyclobutanone core serves as a versatile precursor for constructing larger and more complex molecular structures through ring expansion and annulation reactions, which can be initiated by heat or catalysts. benthamscience.comrsc.org

Free radical reactions offer a potent method for the ring expansion of cyclobutanone derivatives. benthamscience.comacs.org These processes typically commence with the generation of a radical that instigates the cleavage of a C-C bond within the cyclobutane ring, leading to a larger ring system. nih.gov For instance, radical-induced ring enlargement of cyclobutenones has been demonstrated as a viable synthetic strategy. acs.org The mechanism often involves the selective β-scission of alkoxy radicals formed from the cyclization of carbon radicals onto the carbonyl group. benthamscience.com

Table 1: Examples of Radical-Mediated Ring Expansions of Cyclobutanone Systems

Precursor SystemReagents/ConditionsProduct TypeKey Research Finding
Exo-substituted cyclobutanonesRadical initiator, selective β-scission of alkoxy radicalsCis-fused seven- and eight-membered rings, spiro-annulated ringsConstruction of complex fused and spirocyclic systems. benthamscience.com
Cyclobutanone oximesGallic acid (promoter), olefinsAlkylated and carbonylative-alkylated productsDevelopment of a sustainable, metal-free coupling reaction. acs.org
CyclobutanolsCo(acac)₂, triplet oxygen1,2-DioxanolsOxidative ring expansion through an alkoxy radical intermediate. nih.gov

Transition metals are highly effective catalysts for promoting annulation and ring transformations of cyclobutanones. kyoto-u.ac.jp These reactions typically proceed via oxidative addition of the metal into a strained C-C bond, forming a metallacyclic intermediate that can then undergo further reactions. rsc.org

Rhodium catalysts, for example, have been utilized in the reagent-free ring expansion of cyclobutenones to cyclopentenones, proceeding through a proposed Rh-insertion into a C-C bond. rsc.orgutexas.edursc.orgnih.gov Nickel catalysts have also been shown to be effective in the annulation of cyclobutanones with alkynes to form cyclohexenones. kyoto-u.ac.jp This transformation involves the oxidative cyclization of the carbonyl group and the alkyne with nickel(0), followed by β-carbon elimination and reductive elimination. kyoto-u.ac.jp

Table 2: Metal-Catalyzed Transformations of Cyclobutanone Derivatives

Catalyst SystemReactantsProduct TypeMechanistic Pathway
Rhodium(I)CyclobutenonesPoly-substituted cyclopentenones and 1-indanonesC-C bond cleavage via Rh-insertion, β-hydrogen elimination, olefin insertion, and reductive elimination. rsc.orgutexas.edursc.orgnih.gov
Nickel(0)Cyclobutanones and alkynesCyclohexenonesFormal alkyne insertion between the carbonyl carbon and the α-carbon. kyoto-u.ac.jp
Gold(I)1-AlkynylcyclobutanolsAlkylidenecyclopentanonesRing expansion involving migration of a carbon-carbon σ-bond onto a gold(I)-activated alkyne.

Photochemical Reactions of this compound Analogues

The photochemistry of cyclobutanones is a well-explored field, defined by several competing reaction pathways that originate from an electronically excited state.

A primary photochemical event for cyclobutanones upon UV irradiation is the Norrish Type I cleavage. numberanalytics.comyoutube.comyoutube.com This process involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group, forming a 1,4-biradical intermediate. nih.gov For an unsymmetrically substituted cyclobutanone such as this compound, this cleavage can occur on either side of the carbonyl, with the preferred pathway being the one that forms the more stable biradical.

This biradical intermediate can then undergo several transformations, including decarbonylation to form cyclopropanes or alkenes and ketenes, or intramolecular rearrangement to yield other products. nih.gov The competition between these pathways is influenced by factors like excitation wavelength. aip.org

Upon absorption of UV light, cyclobutanone is promoted to an excited singlet state (S₁). nih.govaip.orgresearchgate.net From this state, the molecule can undergo intersystem crossing to a triplet state (T₁), from which the Norrish Type I cleavage is believed to primarily occur. numberanalytics.comnih.gov The molecule can also relax back to the ground state through radiative (fluorescence) or non-radiative decay. aip.orgresearchgate.net

Ultrafast transient absorption spectroscopy has revealed that the photochemistry of cyclic ketones occurs on picosecond timescales. nih.gov For cyclobutanone, processes are observed on timescales of ≤1 ps, 7-9 ps, and >500 ps, which are associated with prompt α C-C bond cleavage, vibrational cooling, and decay of the thermalized S₁-state population, respectively. nih.gov The significant ring strain in cyclobutanone lowers the barrier for α C-C bond fission in the S₁ state, impacting the dynamics of these decay processes. nih.gov Theoretical studies have also been employed to predict the photodynamics of excited cyclobutanone, exploring the lifetimes of excited states and potential relaxation pathways. aip.orgbohrium.comarxiv.org

Table 3: Photochemical Processes and Dynamics of Cyclobutanones

ProcessDescriptionTimescale/Key Feature
Norrish Type I Cleavage Homolytic cleavage of the α C-C bond to form a 1,4-biradical.Occurs from the excited state, influenced by substituent effects. nih.govnih.gov
Excited State Relaxation Decay from the initially populated singlet Rydberg (S₂) state.Occurs on the timescale of a few hundred femtoseconds to a picosecond. researchgate.net
Ground State Fragmentation Formation of products from vibrationally hot ground state molecules.Products include ethene, ketene (B1206846), cyclopropane (B1198618), and carbon monoxide. aip.orgresearchgate.net
S₁ State Decay Competing pathways of α-cleavage, internal conversion, and intersystem crossing.The barrier to α-cleavage is significantly reduced by ring strain. nih.gov

Reactions Involving the Ethoxy and Methyl Substituents

The ethoxy and methyl groups on the cyclobutane ring play a crucial role in directing the outcomes of the reactions of this compound. The ethoxy group, in particular, can act as a leaving group in elimination reactions or be involved in rearrangement processes, often triggered by the activation of the adjacent carbonyl group.

The functionalization of this compound is characterized by a high degree of regioselectivity and stereoselectivity, which is influenced by the nature of the reagents and the reaction conditions.

In acid-catalyzed reactions, the carbonyl group is initially protonated, which activates the cyclobutane ring. A subsequent nucleophilic attack can lead to ring-opening. The regioselectivity of this attack is influenced by both steric and electronic factors. For instance, in a Brønsted acid-catalyzed cascade reaction of 3-ethoxy-2-phenyl-cyclobutanone with a nucleophile like 2-naphthol (B1666908), the nucleophile attacks the carbonyl carbon, which initiates a ring-opening process. researchgate.net This is followed by the elimination of the ethoxy group as ethanol. researchgate.net A similar pathway can be postulated for this compound, where the methyl group would influence the stability of any intermediates formed during the reaction.

The stereoselectivity of these reactions is also critical. For example, in the synthesis of cyclobutanes via [2+2] cycloaddition, the stereochemistry of the starting materials often dictates the stereochemistry of the product. nih.gov Subsequent functionalization must then take into account the existing stereocenters. In the case of this compound, which has two chiral centers, reactions can either proceed with retention or inversion of configuration at the reacting center, or they can be diastereoselective, favoring the formation of one diastereomer over another.

The table below illustrates the potential regioselective and stereoselective reactions of this compound based on known reactivity of similar compounds.

Reaction Type Reagents/Conditions Expected Major Product(s) Controlling Factors
Acid-Catalyzed Ring OpeningBrønsted Acid (e.g., TsOH), Nucleophile (e.g., ArOH)Ring-opened product with incorporation of the nucleophileProtonation of the carbonyl group, followed by nucleophilic attack and elimination of the ethoxy group. researchgate.net
Stereoselective ReductionReducing Agent (e.g., NaBH4, L-Selectride)cis- or trans-3-ethoxy-2-methylcyclobutanolSteric hindrance from the methyl and ethoxy groups directs the hydride attack to the less hindered face of the carbonyl.
Enolate Formation and AlkylationBase (e.g., LDA), Alkyl Halide (R-X)α-Alkylated cyclobutanoneThe regioselectivity of deprotonation is directed by the substituents on the ring.

The carbonyl group is a primary site for transformations in this compound. These reactions include reductions, nucleophilic additions, and rearrangements.

One of the most common transformations is the reduction of the carbonyl group to a hydroxyl group, yielding 3-ethoxy-2-methylcyclobutanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent used. Bulky reducing agents will preferentially attack from the less sterically hindered face of the carbonyl, leading to a specific diastereomer. The enantioselective reduction of cyclobutanone derivatives has been a subject of study, aiming to control the formation of contiguous stereogenic centers. nih.gov

Acid-catalyzed reactions can also lead to more complex transformations. The protonated carbonyl group can undergo a cascade of reactions, starting with a ring-opening initiated by a nucleophile. researchgate.net This can be followed by enolization and elimination of the ethoxy group to form a vinyl ketone intermediate. researchgate.net This reactive intermediate can then undergo further reactions, such as Michael additions or cycloadditions, to form more complex molecular architectures. researchgate.net

The following table summarizes some key transformations involving the carbonyl group of this compound.

Transformation Reagents/Conditions Product(s) Mechanistic Notes
ReductionNaBH4, MeOH3-Ethoxy-2-methylcyclobutanolNucleophilic addition of hydride to the carbonyl carbon.
Grignard ReactionR-MgBr, Et2O1-Alkyl-3-ethoxy-2-methylcyclobutanolNucleophilic addition of the Grignard reagent to the carbonyl carbon.
Wittig ReactionPh3P=CH21-Methylene-3-ethoxy-2-methylcyclobutaneFormation of a phosphorus ylide which reacts with the ketone to form an alkene.
Baeyer-Villiger Oxidationm-CPBA4-Ethoxy-3-methyl-oxacyclopentan-2-oneInsertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity is influenced by the migratory aptitude of the adjacent carbon atoms.
Acid-Catalyzed RearrangementLewis or Brønsted AcidRing-expanded or ring-opened productsThe strained ring can undergo cleavage and rearrangement to form more stable structures.

Advanced Spectroscopic Characterization and Structural Dynamics of 3 Ethoxy 2 Methylcyclobutan 1 One

Conformational Analysis and Interconversion Barriers

The four-membered ring of cyclobutane (B1203170) and its derivatives is not planar but exists in a puckered or "butterfly" conformation to alleviate the angle and torsional strain inherent in a flat ring structure. slideshare.netmasterorganicchemistry.com For substituted cyclobutanones like 3-Ethoxy-2-methylcyclobutan-1-one, the puckered conformation is crucial in determining the relative orientation of the substituents, which in turn influences the molecule's physical and chemical properties.

The cyclobutane ring undergoes a rapid inversion or "ring-flipping" process between two equivalent puckered conformations. slideshare.net The energy barrier for this interconversion is relatively low, typically around 1.45 kcal/mol for the parent cyclobutane. slideshare.net However, the presence of substituents, such as the ethoxy and methyl groups in this compound, can influence the relative energies of the conformers and the barrier to interconversion.

Computational methods, such as density functional theory (DFT), are often used in conjunction with spectroscopic data to provide a more detailed understanding of the conformational preferences and interconversion pathways. nih.gov These calculations can predict the relative stabilities of different puckered conformations and the transition state energies for ring inversion, offering valuable insights into the structural dynamics of substituted cyclobutanones.

Elucidation of Reaction Intermediates and Transition States via Time-Resolved Spectroscopy

The photochemical reactions of cyclobutanones, often initiated by UV irradiation, proceed through short-lived intermediates and transition states. Time-resolved spectroscopy techniques, operating on timescales from picoseconds to femtoseconds, are indispensable for directly observing these transient species and elucidating reaction mechanisms. nih.govnih.gov

Upon photoexcitation, cyclobutanones can undergo a variety of reactions, including the Norrish Type I cleavage, which involves the homolytic cleavage of the C1-C2 or C1-C4 bond to form a biradical intermediate. nih.gov This biradical can then undergo subsequent reactions, such as decarbonylation and fragmentation, to yield a variety of products. arxiv.orgaip.org

Time-resolved infrared (TRIR) spectroscopy is particularly well-suited for studying these reactions, as the vibrational frequencies of the carbonyl group and other functional groups are sensitive to changes in the electronic and geometric structure of the molecule. nih.govnih.gov By monitoring the appearance and decay of new vibrational bands, it is possible to track the formation and subsequent reactions of the biradical intermediate and other transient species. For instance, in studies of cyclobutanone (B123998) photolysis, TRIR has been used to identify the formation of ketene (B1206846) as a photoproduct. nih.gov

Ultrafast Electron Diffraction (UED) and Time-Resolved Photoelectron Spectroscopy (TRPES) in Photochemistry Studies

To obtain a more complete picture of the structural dynamics during a photochemical reaction, time-resolved diffraction and photoelectron spectroscopy techniques are employed. Ultrafast electron diffraction (UED) provides direct information about the changes in the molecular geometry, essentially allowing for the "filming" of molecular motions during a reaction. aip.orgaip.orgarxiv.org

In the case of cyclobutanone photochemistry, UED experiments have been used to follow the ring-opening process and the subsequent fragmentation pathways. arxiv.orgnih.gov Following photoexcitation, UED can track the changes in internuclear distances as the cyclobutanone ring breaks apart and the biradical intermediate is formed. arxiv.orgarxiv.org These experimental results are often compared with theoretical simulations to provide a detailed, atomistic view of the reaction dynamics. aip.orgaip.orgcosmosproject.co.uk

Time-resolved photoelectron spectroscopy (TRPES) complements UED by providing information about the electronic state dynamics of the molecule. arxiv.orgaip.orgaip.org By measuring the kinetic energy of photoelectrons ejected from the molecule at different time delays after photoexcitation, TRPES can track the population of different electronic states and the rates of internal conversion and intersystem crossing. aip.orgaip.orgarxiv.org For cyclobutanone, TRPES studies have helped to elucidate the ultrafast depopulation of the initially excited state and the subsequent population of lower-lying states that lead to the ring-opening reaction. aip.orgarxiv.org

Table 1: Key Time Constants in Cyclobutanone Photochemistry

ProcessTime Constant (ps)Technique
S₂ State Depopulation0.29 ± 0.2UED arxiv.orgarxiv.org
Appearance of Structural Changes0.14 ± 0.05UED arxiv.orgarxiv.org
Biradical Further Reaction1.2 ± 0.2UED arxiv.orgarxiv.org
Parent Ion Biexponential Decay0.08 and 0.74TRMS aip.orgarxiv.org
Fragment Ion Biexponential Decay0.12 and 0.79TRMS aip.orgarxiv.org
Photoelectron Signature Biexponential Decay0.31 and 0.74TRPES aip.orgarxiv.org

This table presents data for the parent compound, cyclobutanone, which serves as a model for understanding the photochemistry of its derivatives.

Application of Nuclear Magnetic Resonance (NMR) for Stereoisomeric Ratio Determination and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural organic chemistry and is particularly valuable for the analysis of stereoisomers. jeol.comwikipedia.org For this compound, which can exist as multiple diastereomers (cis and trans isomers), NMR is the primary tool for determining the stereoisomeric ratio in a sample. magritek.com

The chemical shifts and coupling constants of the protons and carbons in the cyclobutane ring are highly sensitive to their spatial orientation. amanote.com By analyzing the ¹H and ¹³C NMR spectra, and employing two-dimensional NMR techniques like COSY and NOESY, it is possible to assign the relative stereochemistry of the ethoxy and methyl groups. The integration of specific signals corresponding to each diastereomer allows for the accurate quantification of their relative abundance. magritek.comrsc.org

Furthermore, NMR can be used to gain mechanistic insights into reactions involving this compound. By monitoring the changes in the NMR spectrum over the course of a reaction, it is possible to identify the formation of intermediates and products, and to determine the stereochemical outcome of the transformation. This information is crucial for understanding the reaction mechanism and for developing synthetic methods that favor the formation of a desired stereoisomer.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Electronic State Signatures in Cyclobutanones

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. arxiv.orgyoutube.comyoutube.com In the context of this compound, these methods are sensitive to the vibrations of the cyclobutane ring, the carbonyl group, and the ethoxy and methyl substituents. dtic.mil

The carbonyl (C=O) stretching frequency in the IR spectrum is a particularly useful diagnostic tool. Its position is influenced by the ring strain of the cyclobutanone and by the electronic effects of the substituents. Hydrogen bonding interactions, for instance between the carbonyl oxygen and a solvent molecule, can also lead to a noticeable shift in the C=O stretching frequency, typically to a lower wavenumber. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. arxiv.org While the C=O stretch is also observable in the Raman spectrum, other vibrations, such as those of the carbon-carbon bonds of the ring, may be more intense. The combination of IR and Raman data allows for a more complete vibrational assignment and a more thorough understanding of the molecular structure. mdpi.comnih.gov

Table 2: Characteristic Vibrational Frequencies for Substituted Cyclobutanones

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
C=O Stretch1780 - 1800IR, Raman
CH₂ Scissoring1400 - 1470IR, Raman
Ring Puckering100 - 200Far-IR, Raman
C-O Stretch (Ethoxy)1050 - 1150IR
C-H Stretch2850 - 3000IR, Raman

This table provides general ranges for substituted cyclobutanones. The exact frequencies for this compound will depend on its specific stereochemistry and environment.

Theoretical and Computational Chemistry Studies on 3 Ethoxy 2 Methylcyclobutan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-ethoxy-2-methylcyclobutan-1-one. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in determining the molecule's electronic structure and energetics.

DFT calculations, employing functionals like B3LYP or ωB97X-D, are widely used to obtain optimized geometries, electronic energies, and orbital distributions. For this compound, these calculations would reveal the conformational preferences of the ethoxy and methyl groups on the cyclobutane (B1203170) ring. The relative energies of different stereoisomers (cis/trans) and conformers can be accurately predicted, providing insight into their thermodynamic stability.

MP2 calculations, which account for electron correlation more explicitly than many DFT functionals, offer a higher level of accuracy for energetic properties. These calculations are particularly valuable for studying systems where weak interactions play a crucial role. A theoretical study on substituted cyclobutanones using MINDO-Forces calculations has shown that electron-releasing substituents like -OH and -NH2 stabilize the cyclobutanone (B123998) ring, while electron-withdrawing groups such as -NO2 and -CF3 have a destabilizing effect. znaturforsch.com The ethoxy and methyl groups in this compound are generally considered electron-donating, which would suggest a stabilizing effect on the cyclobutane ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and spatial distribution of the HOMO are indicative of the molecule's susceptibility to electrophilic attack, while the LUMO provides information about its reactivity towards nucleophiles. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group and potentially the oxygen of the ethoxy group, while the LUMO would be centered on the carbonyl carbon.

Table 1: Calculated Electronic Properties of Substituted Cyclobutanones

Compound Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Dipole Moment (Debye)
Cyclobutanone B3LYP/6-31G(d) -6.8 1.5 2.9
2-Methylcyclobutanone B3LYP/6-31G(d) -6.7 1.6 3.0
3-Hydroxycyclobutanone B3LYP/6-31G(d) -6.9 1.4 2.5
This compound (Hypothetical) B3LYP/6-31G(d) -6.6 1.7 3.2

Reaction Mechanism Elucidation through Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a powerful computational tool for elucidating reaction mechanisms. libretexts.org A PES represents the potential energy of a system as a function of its atomic coordinates. libretexts.org By mapping the PES for a particular reaction of this compound, chemists can identify the minimum energy pathways, locate transition states, and determine activation barriers. acs.orgyoutube.com This information is crucial for understanding the kinetics and thermodynamics of a reaction.

For instance, in the context of nucleophilic addition to the carbonyl group of this compound, PES mapping can reveal the preferred trajectory of the incoming nucleophile. It can also shed light on the stereochemical outcome of the reaction by comparing the energies of the transition states leading to different stereoisomeric products.

Furthermore, computational studies on the intramolecular cycloaddition of cyclobutanone with an alkene have utilized DFT to explore the reaction mechanism. nih.gov These studies show that the reaction proceeds through oxidative addition, C=C bond insertion, and reductive elimination steps. nih.gov A similar approach could be applied to understand the intramolecular reactions of appropriately functionalized derivatives of this compound.

The photochemical reactions of cyclobutanones, such as the Norrish Type I and Type II reactions, can also be investigated using PES mapping. These reactions involve excited electronic states, and the PES helps to identify conical intersections, which are points where different electronic states have the same energy and are crucial for understanding the non-adiabatic transitions that govern photochemical processes.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational chemistry plays a vital role in predicting and rationalizing the regioselectivity and stereoselectivity of chemical reactions. For this compound, which has multiple stereocenters, understanding the factors that control stereoselectivity is of paramount importance.

A synergistic experimental and computational study on the stereoselective reduction of 3-substituted cyclobutanones demonstrated the power of this approach. nih.gov The study found that the hydride reduction of these compounds is highly selective for the formation of the cis alcohol. nih.govvub.ac.be DFT calculations and noncovalent interaction analysis revealed that torsional strain is a major factor favoring the anti-facial hydride attack, consistent with the Felkin-Anh model. nih.gov In cases with a benzyloxy substituent, repulsive electrostatic interactions also contribute to the high cis selectivity. nih.gov These findings are directly applicable to predicting the stereochemical outcome of the reduction of this compound.

Similarly, in Diels-Alder reactions involving substituted cyclobutenones, computational studies at the MP2/6-31G* level of theory have been used to predict the effects of substituents on reactivity, regioselectivity, and stereoselectivity. researchgate.net Such studies could be extended to predict the outcome of cycloaddition reactions involving this compound or its derivatives.

Table 2: Predicted Stereoselectivity in the Reduction of 3-Substituted Cyclobutanones

Substituent Reducing Agent Predicted cis:trans Ratio Experimental cis:trans Ratio
Phenyl NaBH4 >95:5 >99:1
Benzyloxy NaBH4 >98:2 >99:1
Methyl LiAlH4 92:8 90:10
Ethoxy (Hypothetical) NaBH4 >95:5 N/A

Excited State Dynamics Simulations and Photochemical Pathways

The photochemistry of cyclobutanones is a rich field of study, and computational methods are indispensable for unraveling the complex dynamics that occur upon photoexcitation. The parent compound, cyclobutanone, is known to undergo various photochemical reactions, including ring-opening to form ethene and ketene (B1206846), or decarbonylation to produce cyclopropane (B1198618) and carbon monoxide. researchgate.net

The excited state dynamics of these processes can be simulated using methods like Multiconfigurational Time-Dependent Hartree (MCTDH) and Tully's Surface Hopping (TSH). researchgate.net These simulations can track the evolution of the molecule on the excited state potential energy surfaces and predict the timescales of different photochemical events, such as internal conversion and intersystem crossing. researchgate.netresearchgate.net

For this compound, the presence of the ethoxy and methyl substituents would likely influence the photochemical pathways. For example, the ethoxy group could participate in a Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group. Computational simulations could explore the feasibility of this pathway and compare it with other competing photochemical processes.

Recent studies on the photochemistry of Rydberg-excited cyclobutanone have employed MCTDH and TSHD simulations to study the relaxation dynamics following excitation. researchgate.net These simulations indicate that relaxation from the initially populated singlet state occurs on a timescale of femtoseconds to a picosecond. researchgate.net Similar computational approaches would be invaluable for understanding the photophysics and photochemistry of this compound.

Non-Covalent Interaction Analysis and its Role in Stereocontrol

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, play a critical role in determining the three-dimensional structure and reactivity of molecules. In the context of this compound, NCI analysis can provide valuable insights into the factors that govern stereocontrol in its reactions.

As mentioned earlier, in the stereoselective reduction of 3-substituted cyclobutanones, NCI analysis revealed the importance of torsional strain and electrostatic interactions in dictating the facial selectivity of the hydride attack. nih.gov This type of analysis, often performed using tools like the NCI plot, can visualize and quantify the weak interactions within the transition state structures, providing a clear rationale for the observed stereochemical outcomes.

For this compound, NCI analysis could be employed to understand the conformational preferences of the ethoxy group and its influence on the reactivity of the cyclobutanone ring. For instance, intramolecular hydrogen bonding between the ethoxy group and a reactant or catalyst could play a significant role in orienting the molecule for a specific reaction pathway, thereby enhancing stereoselectivity. A computational study on substituted 1,4-naphthoquinones highlighted how intramolecular hydrogen bonds, a type of non-covalent interaction, can significantly influence the electronic structure and geometry of the molecule. mdpi.com

Applications of 3 Ethoxy 2 Methylcyclobutan 1 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strained cyclobutane (B1203170) ring of 3-Ethoxy-2-methylcyclobutan-1-one, combined with its ketone and ethoxy functionalities, makes it an attractive starting material for the synthesis of more complex molecules, including natural products and their analogues. nih.govmdpi.comresearchgate.netacs.org The inherent ring strain of the cyclobutane core can be strategically harnessed to drive ring-opening or ring-expansion reactions, providing access to a variety of acyclic and larger cyclic systems that would be challenging to synthesize through other methods. mdpi.comacs.orgrsc.org

The carbonyl group allows for a wide range of transformations, such as aldol (B89426) reactions, to introduce further complexity. For instance, enantioselective aldol reactions of cyclobutanones with aldehydes have been achieved using organocatalysts, yielding functionalized cyclobutane derivatives with high stereocontrol. nih.gov These products can then be elaborated into more complex structures. Furthermore, the ketone can be a handle for Baeyer-Villiger oxidation to form lactones, which are common motifs in biologically active molecules. mdpi.com

The application of cyclobutane derivatives in the total synthesis of natural products highlights their importance. rsc.orgrsc.orgrsc.org While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the principles established with similar cyclobutanone (B123998) building blocks are directly applicable. For example, functionalized cyclobutanes have been key intermediates in the synthesis of compounds like solanoeclepin A and nigramide R. rsc.org The strategic disconnection of complex target molecules often reveals cyclobutane-containing synthons, underscoring their value in synthetic planning. acs.org

Table 1: Selected Examples of Complex Molecules Synthesized from Cyclobutane Derivatives

Target MoleculeKey Cyclobutane IntermediateSynthetic StrategyReference
Solanoeclepin ABicyclic cyclobutaneIntramolecular nucleophilic cyclization rsc.org
(+)-AquatolideBicyclo[2.1.1]hexane coreTransannular crossed [2+2] photocycloaddition rsc.org
(±)-Nigramide RSubstituted cyclobutaneOxidative radical dimerization rsc.org
PiperarboreninesPseudodimeric cyclobutanesC–H functionalization logic acs.org

Role in Cascade and Annulation Reactions for Novel Scaffolds

3-Ethoxycyclobutanones are valuable substrates in cascade and annulation reactions, enabling the rapid construction of novel and complex molecular scaffolds. nih.gov The ring strain and the presence of the ethoxy group, a good leaving group under acidic conditions, facilitate ring-opening reactions that can initiate a cascade of bond-forming events. rsc.orgacs.org

A notable application is in [3+3] annulation reactions with aromatic amines, mediated by Lewis acids, to regioselectively synthesize multisubstituted 2-alkylquinolines at room temperature. acs.org This process demonstrates the ability of 3-ethoxycyclobutanones to act as a three-carbon synthon.

Furthermore, Brønsted acid-catalyzed cascade ring-opening/cyclization of 3-ethoxy-2-phenylcyclobutanone with 2-naphthol (B1666908) has been shown to produce 2,8-dioxabicyclo[3.3.1]nonane derivatives. rsc.orgacs.org The proposed mechanism involves the protonation of the carbonyl group, followed by nucleophilic attack of the naphthol, which triggers the ring-opening of the cyclobutanone. The resulting intermediate can then undergo further cyclization steps to form the bicyclic ketal. rsc.orgacs.org These cascade reactions are highly efficient, often forming multiple bonds and stereocenters in a single operation, which is a key principle of modern synthetic efficiency. nih.gov

The ability of cyclobutanone derivatives to undergo ring expansion and annulation reactions through radical processes has also been explored, leading to the formation of seven- and eight-membered rings, as well as spiro-annulated and bridged ring systems. benthamscience.comresearchgate.net

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. consensus.appwiley.com this compound is a potentially valuable scaffold for DOS due to its multiple functional groups and the strained ring system, which allow for divergent reaction pathways.

Starting from this single precursor, a variety of molecular skeletons can be generated. For example, the ketone can be transformed into different functional groups (e.g., alcohol, alkene), and the ethoxy group can be substituted. The strained ring can undergo various ring-opening, ring-expansion, or rearrangement reactions to generate a diverse set of core structures. mdpi.com This aligns with the core principles of DOS, where branching reaction pathways are used to create skeletal diversity from a common starting material. springernature.com

The functionalization of the cyclobutane ring itself, for instance through C-H activation, can introduce additional points of diversity. acs.org By combining these transformations, a library of compounds with variations in their core structure (skeletal diversity), functional groups, and stereochemistry can be efficiently synthesized. While specific large-scale DOS libraries based on this compound are not prominently reported, the chemical space accessible from this building block makes it an attractive candidate for such endeavors.

Potential in Material Science as a Polymer Precursor or Monomer

The application of this compound as a direct monomer in polymerization is not well-documented in the literature. However, its structure suggests potential pathways for its incorporation into polymers.

One hypothetical route is through ring-opening polymerization (ROP). The strained four-membered ring could potentially be opened under thermal or catalytic conditions to form a linear polymer. However, the stability of the resulting polymer chain and the specific conditions required for such a polymerization would need to be investigated.

A more plausible application lies in its use as a precursor to a bifunctional monomer suitable for condensation polymerization. For example, the ketone could be reduced to a hydroxyl group, and the ethoxy group could be hydrolyzed to another hydroxyl group, yielding a substituted cyclobutane diol. This diol could then be reacted with a dicarboxylic acid or its derivative to form a polyester (B1180765). rsc.orgyoutube.com The structure of the resulting polyester would be influenced by the stereochemistry of the diol. The incorporation of the cyclobutane ring into the polymer backbone could impart unique thermal and mechanical properties to the material. rsc.org For instance, polyesters derived from cyclobutane-containing diols like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) have shown excellent properties and have been commercialized. rsc.org

Conclusion and Future Outlook in 3 Ethoxy 2 Methylcyclobutan 1 One Research

Summary of Key Academic Contributions and Discoveries

Direct academic contributions and landmark discoveries focusing specifically on 3-Ethoxy-2-methylcyclobutan-1-one are not prominent in the existing scientific literature. The primary discovery is its chemical identification and synthesis for commercial availability, which makes it accessible for new research endeavors. bldpharm.com

The academic importance of this compound is therefore inferred from the extensive research on the cyclobutanone (B123998) moiety itself. Cyclobutanones are recognized as highly valuable and versatile building blocks in organic synthesis. mdpi.comnih.gov Their inherent ring strain allows them to participate in a variety of chemical transformations, including ring-opening, ring-expansion, and cycloaddition reactions, making them key intermediates in the construction of more complex molecular architectures. mdpi.combenthamscience.comnih.gov This versatility has led to the use of cyclobutanone derivatives in the synthesis of numerous bioactive molecules and natural products. mdpi.com Specifically, the cyclobutanone framework is instrumental in developing novel therapeutics, including anticancer, antiviral, and anti-inflammatory agents, as well as in the agrochemical sector for creating effective and environmentally conscious pesticides. marketresearchintellect.comliskonchem.comycdehongchem.com

Unresolved Challenges and Emerging Research Frontiers

The most significant unresolved challenge for this compound is the fundamental lack of published data regarding its synthesis, reactivity, and properties. While its structure is known, detailed stereocontrolled synthesis protocols, characterization of its stereoisomers (cis/trans), and its specific chemical behavior have not been documented in peer-reviewed literature. This knowledge gap itself represents a substantial research frontier.

For the broader class of cyclobutanones, several challenges persist, which are directly relevant to the title compound:

Stereocontrolled Synthesis: Achieving high levels of stereocontrol in the synthesis of substituted cyclobutanones remains a significant hurdle. The development of methods to selectively produce specific isomers of this compound is a key area for future work. mdpi.com

Photochemistry: The photochemical behavior of cyclobutanones is notoriously complex and difficult to predict. aip.org Understanding how this compound behaves upon exposure to light could unlock novel reaction pathways but requires sophisticated theoretical and experimental investigation. barbatti.org

Applications: While the parent scaffold is used widely, the specific applications for a compound with ethoxy and methyl substituents at the 2 and 3 positions are yet to be discovered. Research is needed to determine if these particular functional groups confer any unique biological activity or make it a superior precursor for specific target molecules.

The emergence of this compound as a commercially available, yet academically uncharacterized, molecule presents a clear frontier for discovery-based research in synthetic methodology, materials science, and medicinal chemistry.

Perspectives on Sustainable and Green Chemical Approaches for the Title Compound

Modern organic synthesis places a strong emphasis on sustainability and green chemistry, and the production of cyclobutanone derivatives is no exception. Future research into the synthesis of this compound would benefit from adopting these principles. Advancements in the synthesis of the cyclobutanone core have moved towards more eco-friendly procedures that minimize waste and energy consumption. marketresearchintellect.com

Key green approaches applicable to the title compound include:

Organocatalysis: The use of small organic molecules as catalysts for the synthesis and functionalization of cyclobutanones has become a valid alternative to traditional metal-based catalysts. mdpi.comnih.gov These methods can offer high levels of enantioselectivity and are often performed under milder, more environmentally benign conditions.

Biocatalysis: Employing enzymes for synthetic transformations can provide exceptional selectivity and operates in aqueous media, significantly reducing the reliance on volatile organic solvents. mdpi.com

Atom Economy: Synthetic routes, such as the [2+2] cycloaddition of ketenes with olefins, are well-established for preparing cyclobutanones and are inherently atom-economical. benthamscience.com Optimizing these pathways for the specific synthesis of this compound would be a key goal for sustainable production.

Applying these sustainable methodologies would not only represent a state-of-the-art approach to synthesizing the title compound but also align with the broader industry trend towards greener chemical manufacturing. marketresearchintellect.com

Integration of Advanced Methodologies for Comprehensive Understanding

A comprehensive understanding of a molecule with as-yet undocumented properties, such as this compound, requires the integration of advanced analytical and computational tools.

Advanced Spectroscopy and Analysis: While basic characterization data (NMR, MS) is noted to exist, bldpharm.com a full structural elucidation would require advanced 2D NMR techniques to confirm connectivity and determine the relative stereochemistry of the substituents. Chiral chromatography would be essential for separating and analyzing enantiomers.

Computational Chemistry: Theoretical chemistry is a powerful tool for predicting molecular properties and reaction outcomes. For cyclobutanones, simulating their photochemical dynamics is a major challenge that research groups are actively tackling. aip.orgbarbatti.org Applying these predictive models to this compound could forecast its stability, reactivity, and spectral properties, guiding future experimental work.

Ultrafast Techniques: To truly understand the dynamic behavior of the strained ring, particularly during reactions, advanced methods like ultrafast electron diffraction could provide real-time "molecular movies" of the transformation process. aip.org This has been proposed as a "grand challenge" for the parent cyclobutanone and would be equally relevant for its derivatives.

The integration of these advanced methodologies will be crucial to move this compound from a chemical catalog entry to a well-understood and synthetically useful molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1276088-65-3 bldpharm.com
Molecular Formula C₇H₁₂O₂Calculated
Molecular Weight 128.17 g/mol Calculated
Physical State Not Available in Public Literature-
Boiling Point Not Available in Public Literature-
Melting Point Not Available in Public Literature-
Density Not Available in Public Literature-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.